tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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Overview
Description
Tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound primarily utilized in various scientific fields due to its unique structural and chemical properties. This compound is known for its stability and reactivity, which make it suitable for diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, researchers typically employ multi-step synthetic protocols. These protocols often begin with the preparation of key intermediates, which are then subjected to specific reaction conditions to obtain the final product. Common reagents used in these steps include but are not limited to alkylating agents, benzyloxy methylation reagents, and oxathiazolidine ring-forming reagents.
Industrial Production Methods: On an industrial scale, the production of this compound often involves streamlined processes aimed at maximizing yield and purity. This can include the optimization of temperature, pressure, and reaction times, as well as the utilization of continuous flow reactors to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are instrumental in modifying the compound for specific applications or for further study in research settings.
Common Reagents and Conditions: The reactions of this compound often involve reagents such as strong oxidizers for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Typical conditions may include controlled temperatures, solvents like dichloromethane, and the presence of catalysts to enhance reaction rates and yields.
Major Products Formed: Depending on the reaction type, the products formed from these reactions can vary widely. For instance, oxidation might yield oxidized derivatives with different functional groups, while substitution reactions might introduce new substituents to the molecular structure, altering its reactivity and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is often used as a reagent or intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable component in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Biologically, the compound has applications in the study of enzyme mechanisms and as a potential inhibitor for certain biological pathways. Its structural properties allow it to interact with various biological molecules, making it useful in biochemical research.
Medicine: In medicine, tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is explored for its potential therapeutic properties. Researchers are investigating its use as a precursor to pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its incorporation into products requiring specific chemical functionalities, such as coatings, adhesives, and advanced polymers.
Mechanism of Action
Mechanism of Effects: The compound exerts its effects through specific interactions with molecular targets, often involving covalent bonding or non-covalent interactions. These interactions can lead to the modulation of enzymatic activity or alteration of molecular pathways, making it useful in various research and therapeutic contexts.
Molecular Targets and Pathways: Common molecular targets for this compound include enzymes involved in metabolic pathways, receptors on cell surfaces, and nucleic acids. By interacting with these targets, the compound can influence biological processes, providing insights into cellular mechanisms and potential therapeutic interventions.
Comparison with Similar Compounds
Uniqueness: Tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide stands out due to its specific structural features, such as the oxathiazolidine ring and the benzyloxy methyl group. These features confer unique reactivity and stability, distinguishing it from other similar compounds.
List of Similar Compounds:Tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Tert-Butyl (S)-4-((methoxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-thiazolidine-3-carboxylate 2,2-dioxide
Each of these compounds has slight variations in structure that influence their reactivity and applications. By comparing them, researchers can better understand the impact of different substituents on the chemical and biological properties of these molecules.
So, here's the lowdown on this compound! Any other specific aspect of this compound that piques your interest?
Properties
IUPAC Name |
tert-butyl (4S)-2,2-dioxo-4-(phenylmethoxymethyl)oxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(17)16-13(11-21-23(16,18)19)10-20-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHXVMICOENAK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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